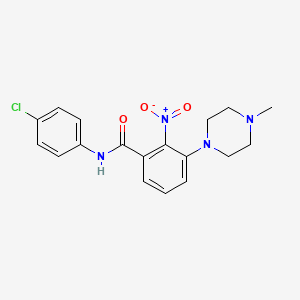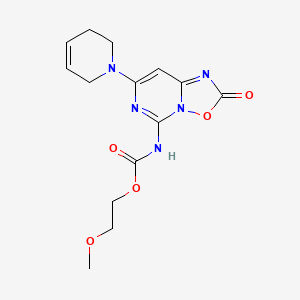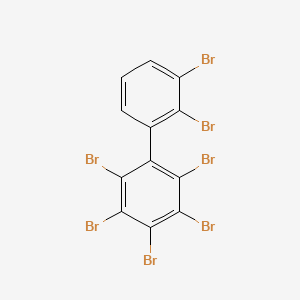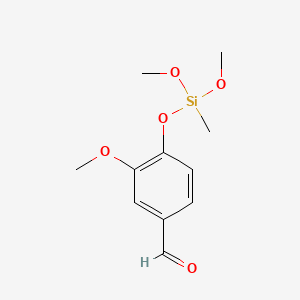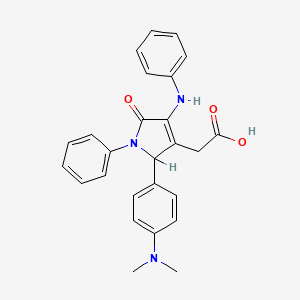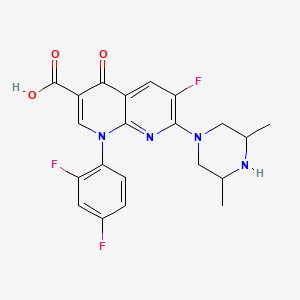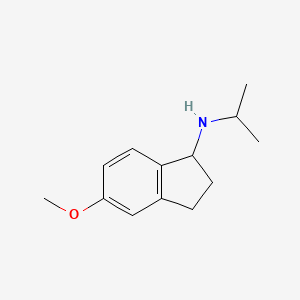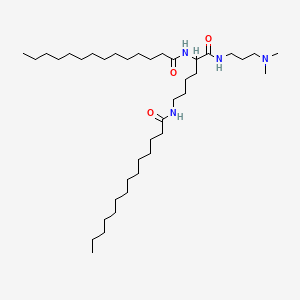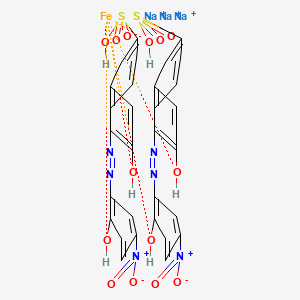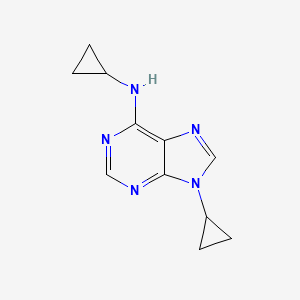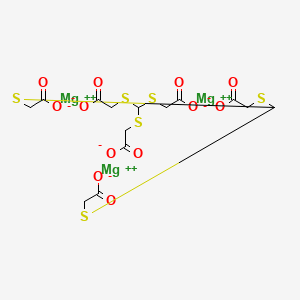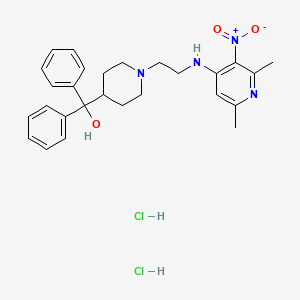
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a nitro group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Scientific Research Applications
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, influencing various cellular processes. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on its structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinemethanol, 1-(2-phenylethyl)-
- 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1)
Uniqueness
Compared to similar compounds, 4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
110642-79-0 |
|---|---|
Molecular Formula |
C27H34Cl2N4O3 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
[1-[2-[(2,6-dimethyl-3-nitropyridin-4-yl)amino]ethyl]piperidin-4-yl]-diphenylmethanol;dihydrochloride |
InChI |
InChI=1S/C27H32N4O3.2ClH/c1-20-19-25(26(31(33)34)21(2)29-20)28-15-18-30-16-13-24(14-17-30)27(32,22-9-5-3-6-10-22)23-11-7-4-8-12-23;;/h3-12,19,24,32H,13-18H2,1-2H3,(H,28,29);2*1H |
InChI Key |
RVLOAPVVBVUHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


